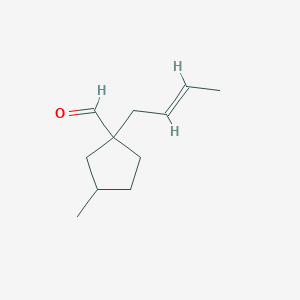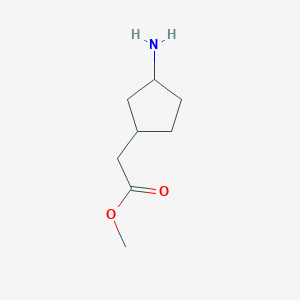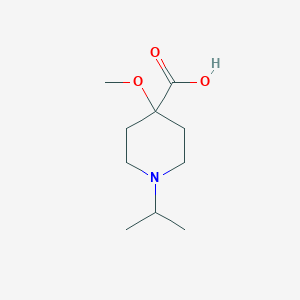
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C7H12N2O It is characterized by the presence of a cyclopropane ring, an amino group, a hydroxyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the amino, hydroxyl, and nitrile groups. One common method involves the use of cyclopropane-1-carbonitrile as a starting material, which undergoes a series of reactions to introduce the amino and hydroxyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the nitrile group can produce a primary amine.
科学研究应用
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism by which 1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile exerts its effects depends on its interactions with molecular targets and pathways. For example, the amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The nitrile group may also participate in interactions with nucleophiles or electrophiles, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1-Aminocyclopropane-1-carbonitrile: Similar structure but lacks the hydroxyl group.
2-Amino-1-cyclopentene-1-carbonitrile: Contains a cyclopentene ring instead of a cyclopropane ring.
1-(3-Amino-2-hydroxypropyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring.
Uniqueness
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile is unique due to the combination of its functional groups and the presence of a cyclopropane ring. This unique structure can impart specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
1-(3-amino-2-hydroxypropyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c8-4-6(10)3-7(5-9)1-2-7/h6,10H,1-4,8H2 |
InChI 键 |
BRJGVVKZMLKWOQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC(CN)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)


![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)
methanol](/img/structure/B13187839.png)


![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)



![3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13187881.png)
